5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a triazole ring, a chlorobenzyl group, and a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkylation of Phenolic Hydroxyl Group: The initial step involves the alkylation of a phenolic hydroxyl group using an appropriate alkylating agent.
Azidation of Carboxylic Acid: The carboxylic acid group is then converted to an azide through a reaction with sodium azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed to form the desired amine, which is then salified to obtain the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce the number of side reactions.
Chemical Reactions Analysis
5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to act as an immunomodulator, influencing the immune response by targeting specific pathways and receptors. It may also inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and dihydrobenzo[b][1,4]dioxin-containing molecules. Compared to these compounds, 5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN5O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN5O3/c19-13-4-2-1-3-11(13)10-24-17(20)16(22-23-24)18(25)21-12-5-6-14-15(9-12)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25) |
InChI Key |
CQIGEEFVTPOYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4Cl)N |
Origin of Product |
United States |
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